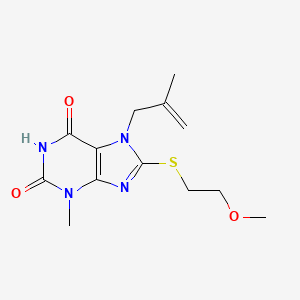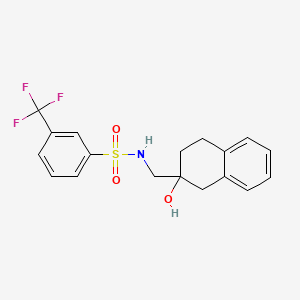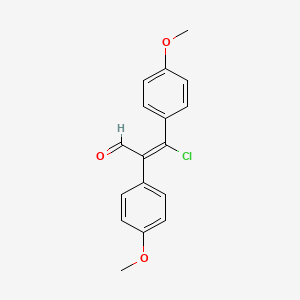
8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, also known as MTA, is a purine analog that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Mecanismo De Acción
8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine analog that acts as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of adenosine. By inhibiting SAHH, this compound disrupts the balance of adenosine metabolism, leading to a buildup of adenosine and its derivatives. This buildup has been found to have a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotection, and modulation of the immune response.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In neuroscience, this compound has been found to have neuroprotective effects, and has been shown to protect against oxidative stress and inflammation. In immunology, this compound has been found to modulate the immune response, and has been shown to reduce inflammation and promote immune tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been extensively studied, with a large body of literature available on its properties and effects. However, this compound also has some limitations for lab experiments. It is highly toxic, and must be handled with care. It is also relatively unstable, and can degrade over time, leading to inconsistent results.
Direcciones Futuras
There are several future directions for 8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione research. In cancer research, this compound could be studied as a potential treatment for various types of cancer, either alone or in combination with other drugs. In neuroscience, this compound could be studied as a potential treatment for neurodegenerative diseases, with a focus on its neuroprotective effects. In immunology, this compound could be studied as a potential treatment for autoimmune diseases, with a focus on its ability to modulate the immune response. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, and to better understand its mechanism of action.
Métodos De Síntesis
8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can be synthesized through a multi-step process involving the reaction of 2,6-diaminopurine with 2-chloro-N-(2-methylallyl)acetamide, followed by the reaction of the resulting intermediate with 2-methoxyethylthiol. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. It has been found to have anti-tumor activity, and has been shown to inhibit the growth of various cancer cell lines. In neuroscience, this compound has been found to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been found to modulate the immune response, and has been studied as a potential treatment for autoimmune diseases.
Propiedades
IUPAC Name |
8-(2-methoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-8(2)7-17-9-10(14-13(17)21-6-5-20-4)16(3)12(19)15-11(9)18/h1,5-7H2,2-4H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPWTRZVSXBVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCCOC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2683902.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2683911.png)
![6-(3-(1H-pyrrol-1-yl)-2-(o-tolyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2683914.png)



![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2683921.png)
![Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2683924.png)